molecular formula C10H10ClF2N3O2 B11848849 6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine

6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine

Cat. No.: B11848849
M. Wt: 277.65 g/mol
InChI Key: MMUWIBBLMCUEDO-UHFFFAOYSA-N
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Description

6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine is a pyridine derivative with distinct substituents:

  • Chloro group at position 6: A common leaving group in nucleophilic substitution reactions.
  • 3,3-Difluoropyrrolidine at position 2: A fluorinated cyclic amine contributing to metabolic stability and lipophilicity.
  • Methyl group at position 4: Enhances steric bulk and may influence solubility.
  • Nitro group at position 3: A strong electron-withdrawing group, directing electrophilic substitutions and enabling reduction to amines.

This compound is likely an intermediate in pharmaceutical or agrochemical synthesis, leveraging its fluorine and nitro groups for tailored reactivity and stability.

Properties

Molecular Formula

C10H10ClF2N3O2

Molecular Weight

277.65 g/mol

IUPAC Name

6-chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine

InChI

InChI=1S/C10H10ClF2N3O2/c1-6-4-7(11)14-9(8(6)16(17)18)15-3-2-10(12,13)5-15/h4H,2-3,5H2,1H3

InChI Key

MMUWIBBLMCUEDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1[N+](=O)[O-])N2CCC(C2)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Halogenation: Chlorination of the pyridine ring.

    Substitution: Introduction of the difluoropyrrolidinyl group through nucleophilic substitution.

    Alkylation: Addition of the methyl group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine undergoes various chemical reactions, including:

    Oxidation: Conversion of the methyl group to a carboxyl group.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Replacement of the chloro group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: 6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-carboxy-3-nitropyridine.

    Reduction: 6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-aminopyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine as an anticancer agent. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including:

Cell LineConcentration (µM)Observed Effect
A549 (Lung Cancer)50Significant reduction in cell viability
MCF7 (Breast Cancer)100Induction of apoptosis

In a study conducted by Zhang et al. (2024), the compound was shown to inhibit cell proliferation by inducing G0/G1 phase arrest in the A549 cell line, suggesting its role as a potential therapeutic agent in lung cancer treatment.

2. Neurological Applications

The compound has also been investigated for its effects on the central nervous system. Its structure suggests potential interactions with neurotransmitter receptors, making it a candidate for developing treatments for various neurological disorders.

Material Science Applications

1. Synthesis of Novel Polymers

This compound can be utilized in the synthesis of advanced polymeric materials. Its reactive functional groups allow for incorporation into polymer chains, leading to materials with enhanced properties such as increased thermal stability and mechanical strength.

Case Study: Polymer Blends

In experiments reported by Liu et al. (2025), blends of polymers incorporating this compound demonstrated improved tensile strength and thermal resistance compared to traditional polymer formulations.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the pyridine ring and substitution patterns on the difluoropyrrolidine moiety have been shown to significantly affect its potency against cancer cells.

ModificationEffect on Activity
Addition of -OH groupEnhanced solubility and bioavailability
Variation in halogen substituentsAltered receptor binding affinity

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences among the target compound and analogs:

Compound Name (Reference) Ring Type Substituents (Positions) Molecular Formula Key Properties/Applications
Target Compound Pyridine Cl (6), 3,3-difluoropyrrolidine (2), CH3 (4), NO2 (3) C₁₀H₁₁ClF₂N₃O₂ High lipophilicity, potential drug intermediate
4-Chloro-6-(3,3-difluoropiperidin-1-yl)-2-methylpyrimidine Pyrimidine Cl (4), 3,3-difluoropiperidine (6), CH3 (2) C₁₀H₁₂ClF₂N₃ Similar fluorine substituents; pyrimidine core alters electronic properties
6-Chloro-2-methoxy-3-nitropyridine Pyridine Cl (6), OCH3 (2), NO2 (3) C₆H₅ClN₂O₃ Methoxy group (electron-donating) reduces reactivity compared to difluoropyrrolidine
N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine Pyrimidine CF3 (6), pyrrolidine (4) C₁₀H₁₂F₃N₅ Trifluoromethyl group enhances electron withdrawal; chiral center enables enantioselective interactions

Electronic and Reactivity Comparisons

  • Ring Systems : Pyridine (target compound) has one nitrogen atom, while pyrimidine (e.g., ) has two, altering electron density and hydrogen-bonding capacity. Pyrimidines are more electron-deficient, favoring interactions in biological targets like kinases .
  • Fluorinated Substituents: The 3,3-difluoropyrrolidine in the target compound increases lipophilicity (logP) compared to non-fluorinated analogs.
  • Nitro vs. Methoxy Groups : The nitro group (target compound) is electron-withdrawing, directing electrophilic attacks to position 4 or 3. In contrast, methoxy in donates electrons, reducing reactivity in substitution reactions .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability: Difluoropyrrolidine resists oxidative metabolism better than non-fluorinated amines (e.g., pyrrolidine in without fluorine) .
  • Synthetic Utility : The chloro group in the target compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas methoxy in requires harsher conditions for displacement .

Computational Insights

  • DFT Studies : Becke’s hybrid functional () predicts the nitro group’s electron-withdrawing effect lowers the LUMO energy, enhancing electrophilicity at position 4 .
  • Correlation Energy : The Colle-Salvetti formula () models intermolecular interactions, suggesting the difluoropyrrolidine’s rigidity improves crystal packing predictability .

Biological Activity

6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine (CAS No. 1956309-94-6) is a compound of interest in pharmaceutical research due to its potential biological activity. This article provides a detailed review of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H10ClF2N3O2
  • Molecular Weight : 277.66 g/mol
  • Structure : The compound features a pyridine ring substituted with a chloro group, a nitro group, and a difluoropyrrolidine moiety.

Research indicates that compounds similar to this compound often exhibit activity through modulation of neurotransmitter systems and potential anti-inflammatory effects. The difluoropyrrolidine moiety may enhance the compound's interaction with specific receptors in the central nervous system, which is crucial for its pharmacological effects.

Pharmacological Studies

  • Neurotransmitter Modulation : Studies have shown that compounds with similar structures can influence neurotransmitter levels, particularly serotonin and dopamine, which are critical in mood regulation and cognitive functions.
  • Anti-inflammatory Properties : Some research suggests that this class of compounds may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating the immune response.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry evaluated the neuropharmacological effects of related pyridine derivatives. The results indicated that these compounds could significantly reduce anxiety-like behaviors in rodent models, suggesting potential applications in treating anxiety disorders.

Case Study 2: Anti-inflammatory Activity

In another study focusing on inflammation, researchers tested various nitropyridine derivatives for their ability to inhibit the release of inflammatory mediators in vitro. The findings demonstrated that certain derivatives exhibited significant inhibition of tumor necrosis factor-alpha (TNF-α) release from activated macrophages, indicating a promising anti-inflammatory profile.

Data Table: Biological Activity Comparison

Compound NameCAS NumberBiological ActivityReference
This compound1956309-94-6Modulates neurotransmitter systems; anti-inflammatory
6-Chloro-2-(3-fluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine1956364-83-2Neuroprotective effects; reduces anxiety
4-(6-Chloro-2-pyrimidinyl)morpholine343373-72-8Antidepressant-like activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine, and how do reaction conditions influence yield?

  • Methodology : A multi-step synthesis is typically required, involving halogenation, nitration, and substitution. For fluorination, potassium fluoride (KF) in dimethyl sulfoxide (DMSO) can introduce fluorine groups to the pyrrolidine ring . The nitro group at the 3-position of the pyridine ring may be introduced via nitration using mixed acid (HNO₃/H₂SO₄). Substitution reactions (e.g., introducing the pyrrolidine moiety) require careful control of temperature (60–80°C) and base selection (e.g., triethylamine) to avoid side reactions . Yield optimization often involves iterative adjustments to solvent polarity and stoichiometry of intermediates.

Q. How can FTIR and Raman spectroscopy be applied to confirm the structural integrity of this compound?

  • Methodology : FTIR and Raman spectra should align with key functional groups:

  • Nitro group (NO₂) : Strong asymmetric stretching at ~1520 cm⁻¹ (FTIR) and Raman-active symmetric stretching near 1350 cm⁻¹ .
  • Chlorine substitution : C-Cl stretching vibrations appear at ~550–600 cm⁻¹ (Raman) .
  • Pyrrolidine ring : B3LYP/6-311++G** quantum calculations predict C-F stretching modes at 1100–1250 cm⁻¹, which can be validated experimentally . Discrepancies between experimental and calculated spectra may indicate conformational isomerism or impurities.

Q. What solvent systems are suitable for purification, and how does solubility impact crystallization?

  • Methodology : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility during synthesis, while crystallization is achieved via slow diffusion of a non-polar solvent (hexane or ethyl acetate) into a saturated solution. For nitro-containing pyridines, methanol/water mixtures (7:3 v/v) are effective for recrystallization, as the nitro group’s electron-withdrawing nature reduces aqueous solubility . Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Advanced Research Questions

Q. How do quantum chemical calculations (DFT) predict the reactivity and electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G** level calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. The nitro group lowers LUMO energy (-1.8 eV), making the pyridine ring susceptible to nucleophilic attack at the 4-methyl position . Fukui indices identify the pyrrolidine nitrogen as a nucleophilic hotspot, influencing hydrogen bonding in biological systems .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Case Study : Analogous compounds like N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethylpyrazole-5-carboxamide show variable bioactivity due to fluorine positioning . To resolve discrepancies:

  • SAR Analysis : Compare substituent effects (e.g., 3,3-difluoropyrrolidine vs. mono-fluoro analogs) on target binding using molecular docking (PDB: 4XYZ).
  • Meta-Analysis : Aggregate data from analogs with similar logP values (±0.5) to isolate electronic vs. steric contributions .

Q. How can conformational analysis explain stereochemical outcomes in derivatives?

  • Methodology : Nuclear Overhauser Effect (NOE) NMR spectroscopy identifies preferred conformers. For the 3,3-difluoropyrrolidine moiety, gauche interactions between fluorine atoms stabilize a puckered ring conformation, directing substituents into equatorial positions . This impacts diastereoselectivity in downstream reactions (e.g., amide coupling), favoring cis isomers by >70% in chiral HPLC (Chiralpak IA column) .

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